m-PEG12-acid

PROTAC Linker Peptide Therapeutics HIV-1 Entry Inhibition

Polydisperse PEG reagents introduce heterogeneity that complicates bioconjugate performance and regulatory approval. m-PEG12-acid is a strictly monodisperse (C26H52O14, 588.68 g/mol) PEG12 linker with a terminal carboxylic acid, engineered to eliminate this variability. - Ensures homogeneous conjugation for PROTACs, ADCs, and chemical probes, avoiding batch-to-batch inconsistency. - Delivers a defined 53.4 Å spacer arm, enabling precise spatial control for ternary complex optimization (EC50 profile comparable to PEG12 series). - High DMSO solubility (100 mg/mL) and stable amide bond formation streamline downstream processing. Recommended for labs requiring reproducible, scale-ready bioconjugation.

Molecular Formula C26H52O14
Molecular Weight 588.688
CAS No. 125220-94-2; 2135793-73-4
Cat. No. B2542840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-acid
CAS125220-94-2; 2135793-73-4
Molecular FormulaC26H52O14
Molecular Weight588.688
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28)
InChIKeyJMAKFNFKUHXFBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

m-PEG12-Acid: A Monodisperse PEG12 Linker with Terminal Carboxylic Acid for Bioconjugation and PROTAC Synthesis


m-PEG12-acid (CAS 125220-94-2) is a monodisperse polyethylene glycol (PEG) derivative containing a terminal carboxylic acid group and a methoxy cap, connected by a 12-unit PEG spacer. It serves as a non-cleavable linker in bioconjugation applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. Its molecular formula is C26H52O14 with a molecular weight of 588.68 g/mol . The PEG12 chain enhances aqueous solubility and reduces steric hindrance, while the terminal carboxylic acid enables stable amide bond formation with primary amines [2].

Why m-PEG12-Acid Cannot Be Replaced by Arbitrary PEG-Linker Analogs in PROTAC Development


The length and composition of PEG linkers critically determine the physicochemical properties and bioactivity of PROTACs [1]. Systematic variation of PEG chain length is essential for optimizing ternary complex formation and degradation efficiency [2]. Substituting m-PEG12-acid with a shorter (e.g., m-PEG8-acid) or longer (e.g., m-PEG16-acid) analog alters the spatial distance between the E3 ligase ligand and the target protein warhead, which can drastically reduce degradation potency or completely abolish activity [3]. Consequently, generic substitution without quantitative evidence of equivalent performance risks experimental failure and wasted resources.

Quantitative Evidence for m-PEG12-Acid: Performance Differentiation from PEG8, PEG16, and PEG24 Analogs


PEG12 Linker Length Confers Distinct EC50 Potency Profile in HIV-1 Entry Inhibition Assay

In a head-to-head comparison of PEG-linker lengths in a peptide-based inhibitor of HIV-1 entry, the PEG12 variant (AP3P12W) exhibited an EC50 of 2.41 ± 0.39 nM, significantly different from both the PEG8 variant (0.53 ± 0.17 nM) and the PEG16 variant (4.03 ± 0.76 nM) [1]. This demonstrates that PEG12 occupies a distinct activity niche, offering an intermediate potency profile that may be optimal for balancing efficacy and other drug-like properties.

PROTAC Linker Peptide Therapeutics HIV-1 Entry Inhibition

PEG12 Spacer Arm Length of 53.4 Å Defines Precise Spatial Separation for Ternary Complex Formation

In a homologous series of amine-to-sulfhydryl crosslinkers (NHS-PEGn-Maleimide), the PEG12 variant provides a spacer arm length of 53.4 Å, compared to 39.2 Å for PEG8 and an extrapolated ~67.6 Å for PEG16 (based on linear trend) . This defined spatial separation is critical for optimizing the distance between the E3 ligase ligand and the target protein warhead in PROTAC design, where even small changes can dramatically alter ternary complex formation and degradation efficiency [1].

PROTAC Linker Crosslinker Bioconjugation

High DMSO Solubility of 100 mg/mL Facilitates Stock Solution Preparation and In Vitro Assays

m-PEG12-acid demonstrates a solubility of 100 mg/mL (169.87 mM) in DMSO with ultrasonic and warming treatment at 54°C [1]. This high solubility is a practical advantage for preparing concentrated stock solutions essential for in vitro PROTAC screening and bioconjugation experiments, minimizing the use of co-solvents that could interfere with biological assays.

Solubility PROTAC Linker Assay Development

Monodisperse PEG12 Ensures Batch-to-Batch Consistency Critical for Reproducible PROTAC Structure-Activity Relationships

Unlike polydisperse PEG mixtures, m-PEG12-acid is a monodisperse compound with a single, defined molecular weight (588.68 g/mol) and chain length . Studies emphasize that using monodisperse PEG linkers eliminates batch-to-batch variability and ensures that observed changes in PROTAC activity can be unequivocally attributed to linker length, not to heterogeneity in the polymer distribution [1]. This property is essential for establishing reliable structure-activity relationships (SAR) and accelerating drug optimization efforts.

Monodisperse PEG PROTAC Linker Reproducibility

Optimal Research and Industrial Applications for m-PEG12-Acid Based on Quantitative Evidence


PROTAC Linker Optimization for Balanced Potency and Pharmacokinetics

Based on the distinct EC50 profile of PEG12 (2.41 nM) compared to PEG8 (0.53 nM) and PEG16 (4.03 nM) [1], m-PEG12-acid is ideally suited for constructing PROTACs where moderate degradation potency is desired to avoid potential on-target toxicity or where longer linkers would compromise cellular permeability. The defined 53.4 Å spacer arm length provides a precise spatial separation that may be optimal for specific target-E3 ligase pairs.

Development of Reproducible Bioconjugates and Antibody-Drug Conjugates (ADCs)

The monodisperse nature of m-PEG12-acid ensures homogeneous conjugation, which is critical for the consistent performance of ADCs and other bioconjugates [2]. This contrasts with polydisperse PEG alternatives that introduce heterogeneity and complicate regulatory approval. The high DMSO solubility (100 mg/mL) [3] further facilitates efficient conjugation reactions and downstream purification.

Surface Functionalization of Nanoparticles for Targeted Drug Delivery

The PEG12 spacer length of 53.4 Å provides a sufficient hydrophilic barrier to reduce protein corona formation and improve circulation time when conjugated to nanoparticle surfaces, without excessively increasing the hydrodynamic radius. This balance is supported by class-level evidence indicating that intermediate PEG lengths (MW 500–1000 Da) offer optimal stealth properties while maintaining ligand accessibility [4].

Synthesis of Chemical Probes for Investigating Protein-Protein Interactions

The precise length and monodispersity of m-PEG12-acid make it an ideal linker for constructing chemical probes where spatial orientation is critical for inducing or disrupting protein-protein interactions [2]. The carboxylic acid functionality enables straightforward conjugation to amine-containing ligands, facilitating the rapid generation of probe libraries for SAR studies [1].

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